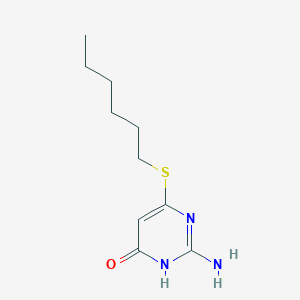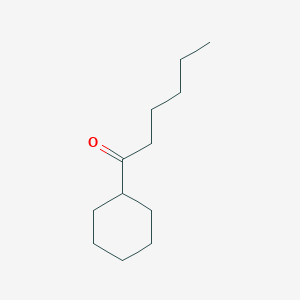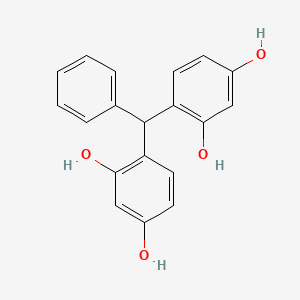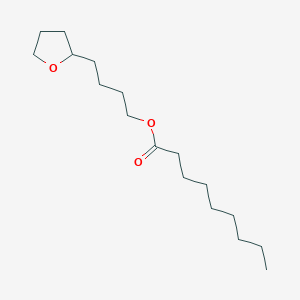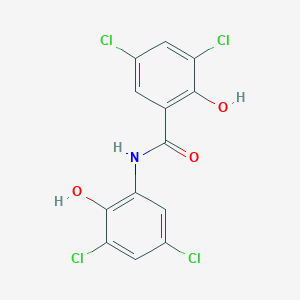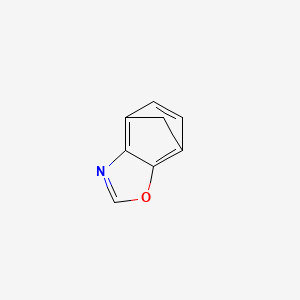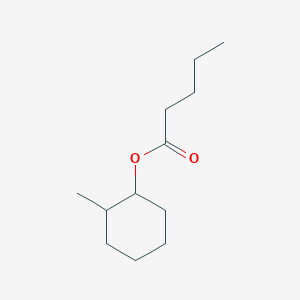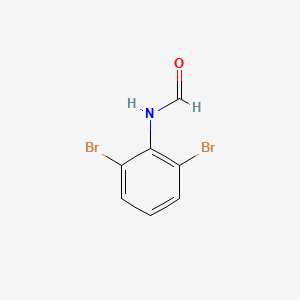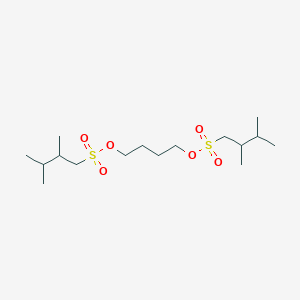
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of dichloro and hydroxy substituents on one phenyl ring and an iodine substituent on the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a suitable solvent like ethanol or methanol under reflux conditions for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dichloro-4-oxophenyl)-2-(P-iodophenyl)-acrylic acid.
Reduction: Formation of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Dichloro-4-hydroxyphenyl)-2-phenylacrylic acid: Lacks the iodine substituent.
3-(4-Hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid: Lacks the dichloro substituents.
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-bromophenyl)-acrylic acid: Contains a bromine substituent instead of iodine.
Uniqueness
The presence of both dichloro and iodine substituents in 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
5325-36-0 |
|---|---|
Formule moléculaire |
C15H9Cl2IO3 |
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
(Z)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Cl2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
Clé InChI |
IDFPDBQWMNFKGD-WZUFQYTHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/C(=O)O)I |
SMILES canonique |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)

![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
